N-[6-tert-butyl-3-(pyrrolidine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]furan-2-carboxamide
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Overview
Description
N-[6-tert-butyl-3-(pyrrolidine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]furan-2-carboxamidedro] is a complex organic compound that features a furan ring, a carboxylic acid group, and a pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of furan-2-carboxylic acid [6-tert-butyl-3-(pyrrolidine-1-carbonyl)-4,5,6,7-tetrahydro] typically involves multi-step organic reactions. One common method starts with furfural as the base substrate. The process involves the use of cuprous chloride as a catalyst and tert-butyl hydrogen peroxide as an oxidant to prepare furoic acid . The target compound can be obtained by adding 7-bromo-1-heptene, tetrabutylammonium bromide (TBAB), and potassium carbonate .
Industrial Production Methods
the principles of green chemistry, such as one-pot synthesis and the use of renewable resources like furfural, are often employed to make the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-[6-tert-butyl-3-(pyrrolidine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]furan-2-carboxamidedro] undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furoic acid derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The pyrrolidine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include cuprous chloride, tert-butyl hydrogen peroxide, and potassium carbonate . Reaction conditions often involve moderate temperatures and the use of solvents like dioxane.
Major Products
Major products formed from these reactions include various furoic acid derivatives and substituted pyrrolidine compounds .
Scientific Research Applications
N-[6-tert-butyl-3-(pyrrolidine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]furan-2-carboxamidedro] has several scientific research applications:
Mechanism of Action
The mechanism of action for this compound involves its interaction with various molecular targets. The pyrrolidine ring, for example, is known to interact with enantioselective proteins, affecting their biological activity . The furan ring can also participate in various biochemical pathways, contributing to the compound’s overall bioactivity .
Comparison with Similar Compounds
Similar Compounds
Furan derivatives: Compounds like 5-hydroxymethylfurfural and 2,5-furandicarboxylic acid share the furan ring structure.
Pyrrolidine derivatives: Compounds such as pyrrolizines and pyrrolidine-2,5-diones are structurally similar due to the presence of the pyrrolidine ring.
Uniqueness
What sets furan-2-carboxylic acid [6-tert-butyl-3-(pyrrolidine-1-carbonyl)-4,5,6,7-tetrahydro] apart is its unique combination of a furan ring, a carboxylic acid group, and a pyrrolidine moiety.
Properties
Molecular Formula |
C22H28N2O3S |
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Molecular Weight |
400.5 g/mol |
IUPAC Name |
N-[6-tert-butyl-3-(pyrrolidine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]furan-2-carboxamide |
InChI |
InChI=1S/C22H28N2O3S/c1-22(2,3)14-8-9-15-17(13-14)28-20(23-19(25)16-7-6-12-27-16)18(15)21(26)24-10-4-5-11-24/h6-7,12,14H,4-5,8-11,13H2,1-3H3,(H,23,25) |
InChI Key |
SYEIERVPFCPBDN-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)N3CCCC3)NC(=O)C4=CC=CO4 |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)N3CCCC3)NC(=O)C4=CC=CO4 |
Origin of Product |
United States |
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